molecular formula C11H18O4 B2470164 ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate CAS No. 866156-17-4

ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate

Cat. No. B2470164
CAS RN: 866156-17-4
M. Wt: 214.261
InChI Key: YFRJDDYQSLBFSE-POHAHGRESA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the functional groups present in the molecule and its stereochemistry .


Synthesis Analysis

The synthesis of a chemical compound involves a series of chemical reactions that lead to the formation of the desired compound. The analysis of the synthesis process includes the study of the reaction mechanisms, the reagents and catalysts used, the reaction conditions, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves the study of the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. It includes studying the reaction mechanisms, the products formed, and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, reactivity, and stability. These properties can be determined through various experimental techniques .

Scientific Research Applications

1. Synthesis from Natural Sources Ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate can be synthesized from natural sources such as D-glucose. For example, Yokota, Nishida, and Mitsunobu (1983) demonstrated a method to prepare ethyl (2E, 7R)-7-acetoxy-4-oxo-2-octenoate, a compound with a similar structure, derived from D-glucose. This synthesis involves a series of reactions including hydrolysis and oxidation, highlighting the compound's potential in chemical synthesis derived from natural sources (Yokota, Nishida, & Mitsunobu, 1983).

2. Chemical Reactivity and Synthesis of Heterocycles The compound's reactivity has been explored in the synthesis of heterocyclic compounds. Braibante, Braibante, Costa, and Martins (2002) investigated the reactivity of chloroacetylated β-enamino compounds in the formation of polyfunctionalized heterocyclic compounds, a process relevant to the study of ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate (Braibante, Braibante, Costa, & Martins, 2002).

3. Structural Determination via X-Ray Crystallography In the field of crystallography, the structural determination of related compounds such as ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was performed by Manolov, Morgenstern, and Hegetschweiler (2012). This research contributes to understanding the crystal structure of similar compounds, which can be applied to ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate (Manolov, Morgenstern, & Hegetschweiler, 2012).

4. Photochemical Reactions The photochemical reactions of related compounds have been studied. For instance, Tokuda, Watanabe, and Itoh (1978) examined the photochemical reaction of ethyl 2-oxo-1-cyclohexanecarboxylate in various alcohols, leading to the formation of ω-alkoxycarbonyl esters. These studies provide insight into the photochemical behavior of ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate (Tokuda, Watanabe, & Itoh, 1978).

Safety and Hazards

The safety and hazards associated with a compound include its toxicity, flammability, and environmental impact. This information is typically found in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

Future directions in the study of a compound could involve exploring new synthesis methods, discovering new reactions, studying its biological activity, or developing applications based on its properties .

properties

IUPAC Name

ethyl (E)-5-hydroxy-7-methyl-3-oxooct-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-4-15-11(14)7-10(13)6-9(12)5-8(2)3/h6,8,12H,4-5,7H2,1-3H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQWSPLPXMHTNG-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C=C(CC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(=O)/C=C(\CC(C)C)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate

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